molecular formula C6H13NO7 B14183367 2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid CAS No. 855392-18-6

2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid

Cat. No.: B14183367
CAS No.: 855392-18-6
M. Wt: 211.17 g/mol
InChI Key: CMBWKCUAKOECAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods

Industrial production of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then separated and purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield formic acid, while substitution reactions can produce various substituted amines .

Mechanism of Action

The buffering action of 2-amino-2-(hydroxymethyl)propane-1,3-diol is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This property is crucial for maintaining the optimal conditions required for enzymatic reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.

    2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an ethyl group instead of an amino group.

    2-(2-hydroxyethylamino)-2-(hydroxymethyl)-1,3-propanediol: Has an additional hydroxyethyl group.

Uniqueness

2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of amino and hydroxymethyl groups, which provide both buffering capacity and reactivity. This makes it particularly useful in a wide range of biochemical and molecular biology applications .

Properties

CAS No.

855392-18-6

Molecular Formula

C6H13NO7

Molecular Weight

211.17 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid

InChI

InChI=1S/C4H11NO3.C2H2O4/c5-4(1-6,2-7)3-8;3-1(4)2(5)6/h6-8H,1-3,5H2;(H,3,4)(H,5,6)

InChI Key

CMBWKCUAKOECAG-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(CO)N)O.C(=O)(C(=O)O)O

Origin of Product

United States

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